molecular formula C14H20 B14714428 6-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 22824-28-8

6-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14714428
CAS No.: 22824-28-8
M. Wt: 188.31 g/mol
InChI Key: RDUDNIZSMNTPMN-UHFFFAOYSA-N
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Description

6-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C14H20. It is a derivative of tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is characterized by the presence of an ethyl group and two methyl groups attached to the tetrahydronaphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 6-ethyl-1,1-dimethylnaphthalene in the presence of a nickel catalyst under high pressure and temperature conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are carried out in reactors equipped with nickel or platinum catalysts, and the reaction conditions are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen donor in various chemical reactions, facilitating the transfer of hydrogen atoms to other molecules. This property makes it useful in hydrogenation reactions and as a reducing agent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the ethyl group.

    Tetralin (1,2,3,4-Tetrahydronaphthalene): A simpler form without the ethyl and methyl groups.

    Decalin (Decahydronaphthalene): A fully hydrogenated derivative of naphthalene.

Uniqueness

6-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from its simpler counterparts .

Properties

CAS No.

22824-28-8

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

7-ethyl-4,4-dimethyl-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C14H20/c1-4-11-7-8-13-12(10-11)6-5-9-14(13,2)3/h7-8,10H,4-6,9H2,1-3H3

InChI Key

RDUDNIZSMNTPMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(CCC2)(C)C

Origin of Product

United States

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